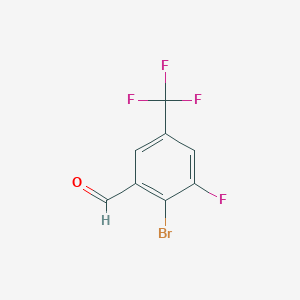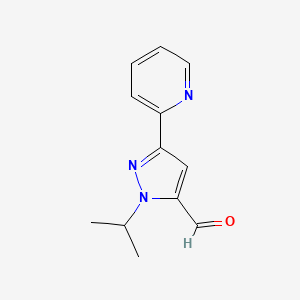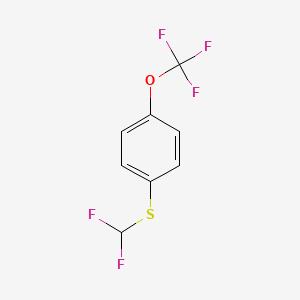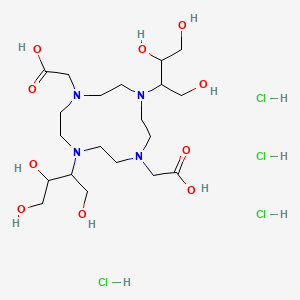
2,2'-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its macrocyclic framework, which includes multiple hydroxyl and carboxyl groups, making it highly hydrophilic and suitable for various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride involves multiple steps, starting with the preparation of the tetraazacyclododecane core. This core is then functionalized with trihydroxybutan-2-yl groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques ensures that the final product meets industry standards .
化学反応の分析
Types of Reactions
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The carboxyl groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the macrocyclic structure .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can be further utilized in different applications depending on their chemical properties .
科学的研究の応用
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in various analytical techniques.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Industry: Applied in the development of advanced materials and catalysts
作用機序
The compound exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The macrocyclic structure of the compound allows for high specificity and affinity towards certain metal ions, making it an effective agent in both diagnostic and therapeutic applications.
類似化合物との比較
Similar Compounds
Gadobutrol: Another macrocyclic compound used as an MRI contrast agent.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A well-known chelating agent with similar structural features.
Uniqueness
2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride is unique due to its specific functional groups that enhance its hydrophilicity and chelating ability. This makes it particularly suitable for applications requiring high solubility and strong metal ion binding .
特性
分子式 |
C20H44Cl4N4O10 |
|---|---|
分子量 |
642.4 g/mol |
IUPAC名 |
2-[7-(carboxymethyl)-4,10-bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C20H40N4O10.4ClH/c25-11-15(17(29)13-27)23-5-1-21(9-19(31)32)2-6-24(16(12-26)18(30)14-28)8-4-22(3-7-23)10-20(33)34;;;;/h15-18,25-30H,1-14H2,(H,31,32)(H,33,34);4*1H |
InChIキー |
PHHDNGZEDDMDIM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)O)C(CO)C(CO)O.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)

![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)

![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)

![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)
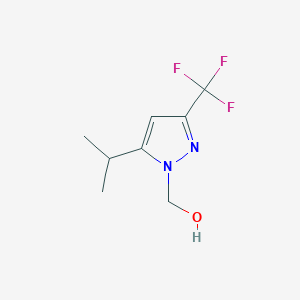

![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13429161.png)
